

Application Notes and Protocols for Oral Administration of BAY 2666605 to Mice

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Compound of Interest

Compound Name: BAY 2666605

Cat. No.: B10830219

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the oral administration of **BAY 2666605** to mice via gavage. The protocols are based on established methodologies and publicly available data.

Introduction

BAY 2666605 is an orally bioavailable small molecule that acts as a "molecular glue," inducing the formation of a stable complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).^{[1][2][3][4]} This induced protein-protein interaction stimulates the latent RNase activity of SLFN12, which in turn cleaves tRNA-Leu-TAA.^[2] The consequence of this action is the inhibition of protein synthesis, leading to apoptosis in cancer cells that co-express both PDE3A and SLFN12. Preclinical studies in various mouse xenograft models, including melanoma and glioblastoma, have demonstrated the anti-tumor efficacy of **BAY 2666605** when administered orally.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of **BAY 2666605** in mice.

Table 1: Dosage and Administration in Mice

Parameter	Value	Reference
Route of Administration	Oral Gavage (p.o.)	
Dosage Range	5 - 10 mg/kg	
Dosing Frequency	Twice Daily (BID)	
Vehicle/Formulation	5% Ethanol in Polyethylene Glycol (PEG)	

Table 2: Pharmacokinetic Parameters of **BAY 2666605** in Mice

Parameter	Value	Reference
Bioavailability (oral)	>95%	
Half-life ($t_{1/2}$) (i.v. admin)	4.6 hours	
Blood Clearance	0.75 L/(h*kg)	
CNS Penetration	Yes	

Experimental Protocols

Materials and Equipment

- **BAY 2666605** powder
- Ethanol (200 proof)
- Polyethylene glycol (PEG), e.g., PEG400
- Sterile water or saline
- Analytical balance
- Vortex mixer
- Sonicator (optional)

- Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball-tip)
- 1 mL syringes
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of Dosing Solution (10 mg/kg dose for a 20g mouse)

This protocol is for a common vehicle, 5% ethanol in PEG. Researchers should validate the solubility and stability for their specific batch of **BAY 2666605**.

- Calculate the required amount of **BAY 2666605**:
 - Target dose: 10 mg/kg
 - Typical mouse weight: ~20 g (0.02 kg)
 - Dose per mouse: $10 \text{ mg/kg} \times 0.02 \text{ kg} = 0.2 \text{ mg}$
 - Dosing volume should not exceed 10 mL/kg. A common volume is 100-200 μL . Let's assume a 200 μL (0.2 mL) dosing volume.
 - Concentration needed: $0.2 \text{ mg} / 0.2 \text{ mL} = 1 \text{ mg/mL}$.
 - Prepare a sufficient volume for the entire study group, including overage. For 10 mice: $10 \text{ mice} \times 0.2 \text{ mL/mouse} = 2 \text{ mL}$. Prepare 3 mL to account for losses.
 - Total **BAY 2666605** needed: $3 \text{ mL} \times 1 \text{ mg/mL} = 3 \text{ mg}$.
- Prepare the Vehicle (5% Ethanol in PEG):
 - For 3 mL of vehicle:
 - Ethanol: $5\% \text{ of } 3 \text{ mL} = 0.15 \text{ mL} (150 \mu\text{L})$
 - PEG: $95\% \text{ of } 3 \text{ mL} = 2.85 \text{ mL}$

- Dissolve **BAY 2666605**:
 - Weigh 3 mg of **BAY 2666605** and place it in a sterile microcentrifuge tube.
 - Add the 150 µL of ethanol to the powder. Vortex thoroughly to dissolve the compound.
 - Add the 2.85 mL of PEG to the ethanol-drug mixture.
 - Vortex vigorously until the solution is clear and homogenous. Gentle warming or brief sonication may be used if solubility is an issue, but stability under these conditions should be confirmed.
 - The final solution should be stored according to the manufacturer's recommendations, typically protected from light.

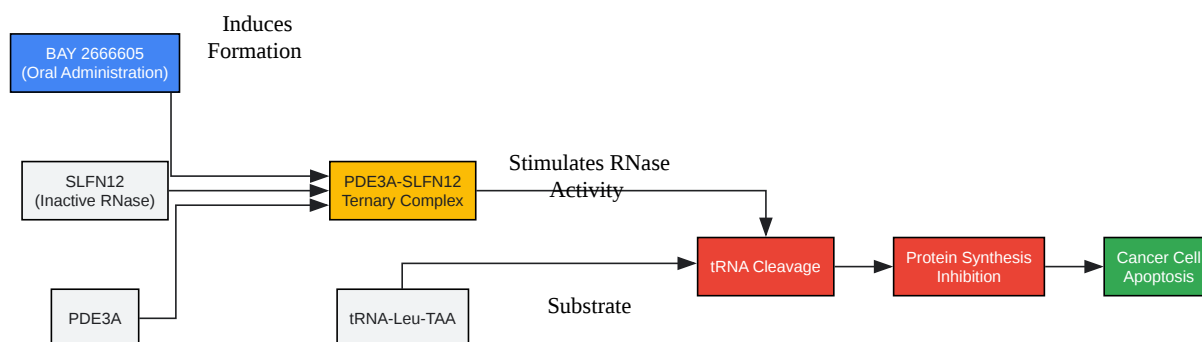
Oral Gavage Administration Protocol

- Animal Handling and Restraint:
 - Weigh the mouse immediately before dosing to ensure accurate volume calculation.
 - Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back. The head and body should be in a straight vertical line to facilitate the passage of the gavage needle.
- Gavage Needle Insertion:
 - Before the first use, measure the appropriate insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle if necessary.
 - Attach the syringe containing the calculated volume of **BAY 2666605** solution to the gavage needle.
 - Gently insert the ball-tip of the needle into the side of the mouse's mouth, guiding it over the tongue and into the esophagus.

- The needle should pass smoothly without resistance. If resistance is felt, withdraw and re-insert, as the needle may be in the trachea.
- Substance Administration:
 - Once the needle is correctly positioned in the stomach (at the pre-measured depth), slowly depress the syringe plunger to deliver the solution.
 - Administering the fluid too quickly can cause reflux.
- Post-Administration:
 - After administration, gently withdraw the gavage needle in a single, smooth motion.
 - Return the mouse to its home cage and monitor for any signs of distress, such as difficulty breathing, for at least 15 minutes post-gavage.

Visualizations

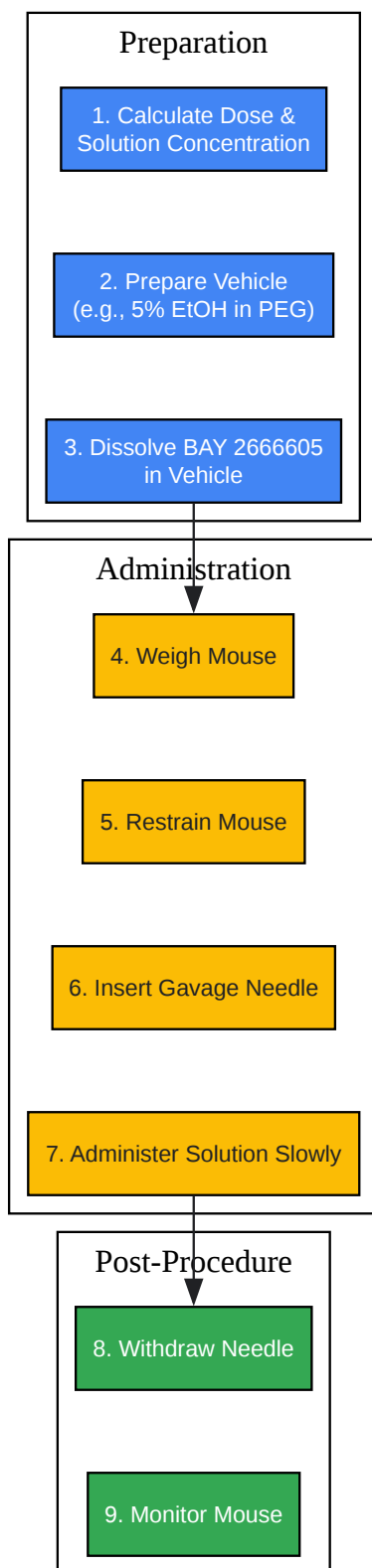
Signaling Pathway of BAY 2666605



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Caption: Mechanism of action for **BAY 2666605**.

Experimental Workflow for Oral Gavage



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Caption: Step-by-step workflow for mouse oral gavage.

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